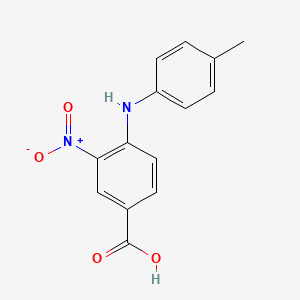

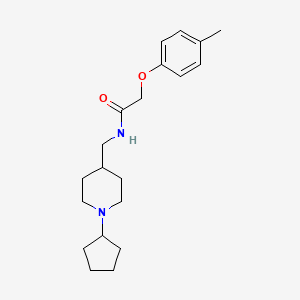

![molecular formula C23H17N5O2S4 B2551446 N2,N6-双(2-(甲硫基)苯并[d]噻唑-6-基)吡啶-2,6-二甲酰胺 CAS No. 392325-14-3](/img/structure/B2551446.png)

N2,N6-双(2-(甲硫基)苯并[d]噻唑-6-基)吡啶-2,6-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds containing pyridine moieties is a topic of interest due to their potential applications in various fields. In the provided papers, different synthetic methods are described for compounds with pyridine and related structures. For instance, the synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines involved the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride . Another paper reports the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation and cyclization to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Additionally, a novel pyridine-containing aromatic dianhydride monomer was synthesized for the preparation of new polyimides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, 1H NMR, and elemental analysis . Crystal structures were determined using X-ray single-crystal diffraction, which provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles . The importance of molecular structure was also highlighted in the context of anion transport, where the presence of imidazolyl-NH fragments was crucial for activity .

Chemical Reactions Analysis

The chemical behavior of the synthesized compounds includes their ability to undergo further reactions. For example, the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were oxidized to form cyclic systems, which were then coordinated to copper(II) ions to form stable complexes . The electrochemical behavior of some compounds was studied through cyclic voltammetry, revealing high ionization potentials and good affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds and their derivatives were extensively characterized. The electrochemical properties of the triazolo-thiadiazole derivatives indicated potential for applications requiring high ionization potentials . The polyimides derived from the novel dianhydride monomer exhibited good solubility, thermal stability, and mechanical properties, along with low dielectric constants, making them suitable for electronic applications . The spin crossover properties of thioamide-functionalized iron(II) complexes were studied, showing transitions above room temperature, which is significant for materials science .

Relevant Case Studies

The cytotoxic activity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with some derivatives showing significant cytotoxicity, particularly against breast and prostate cancer cell lines . This demonstrates the potential of these compounds in medicinal chemistry. The study of metalamide bonds in nickel(II) complexes provided insights into molecular distortions and their effects on the properties of the compounds .

科学研究应用

催化应用

与 N2,N6-双(2-(甲硫基)苯并[d]噻唑-6-基)吡啶-2,6-二甲酰胺 结构相关的化合物因其催化性能而受到探索。例如,使用同时提供软硫和硬氮供体的配体合成的杂金属配位聚合物已显示出作为可重复使用的多相催化剂的潜力。这些催化剂对环氧化物和硫代环氧化物的开环反应、苯甲醛和苯并硫醛的 Knoevenagel 缩合以及醛和硫代醛的氰化反应有效,突出了它们的通用性和在工业应用中的潜力 (Bansal、Pandey、Hundal 和 Gupta,2015 年)。

材料科学

在材料科学领域,由含吡啶的芳香二酐单体(包括所讨论化合物的类似物)衍生的新型聚酰亚胺的合成和表征已产生具有出色热稳定性和机械性能的材料。这些聚酰亚胺表现出低介电常数,使其适用于电子应用,例如电气设备和组件的绝缘 (Wang、Li、Ma、Zhang 和 Gong,2006 年)。

环境修复

用 N2,N6-双(2-(甲硫基)苯并[d]噻唑-6-基)吡啶-2,6-二甲酰胺 衍生物改性的新型磁性纳米吸附剂已被证明可有效去除工业废物中的重金属离子,如 Zn2+ 和 Cd2+。这些材料具有高吸附容量、稳定性和可重复使用性,展示了它们在应对环境污染挑战方面的价值 (Zargoosh、Sohrabi、Abdolmaleki 和 Firouz,2015 年)。

生物活性

已经探索了与 N2,N6-双(2-(甲硫基)苯并[d]噻唑-6-基)吡啶-2,6-二甲酰胺 结构相似的配体形成的配合物的合成、表征和抗菌评估。这些研究揭示了对细菌菌株的中等抗菌活性,强调了基于这些化学框架开发新型抗菌剂的潜力 (Kumar、Singh、Agarwal 和 Kumar,2020 年)。

未来方向

Thiazoles show notable pharmacological actions, making them significant in the rapidly growing chemical world of compounds . They are being studied for their biological activity against the most common types of cancers, prostate and liver cancer (hepatocellular carcinoma) . This suggests a promising future direction for the study and application of “N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide” and similar compounds.

属性

IUPAC Name |

2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXWSGQDGFYSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-4-carboxylic acid](/img/structure/B2551364.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)